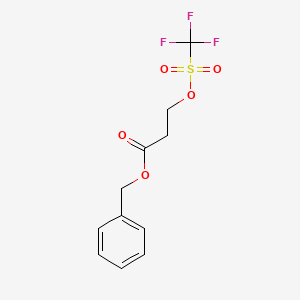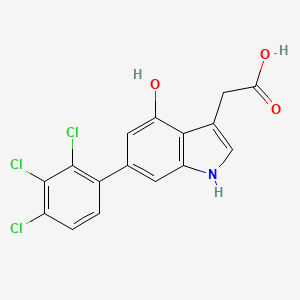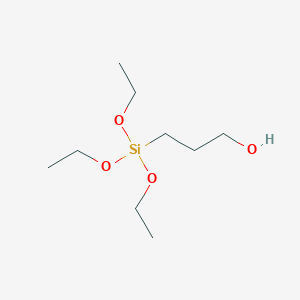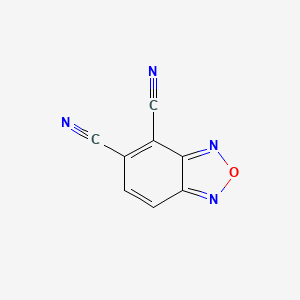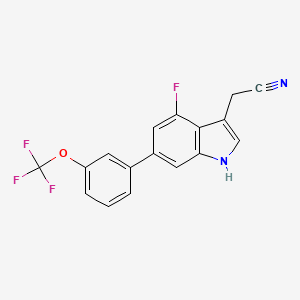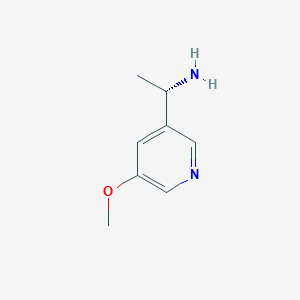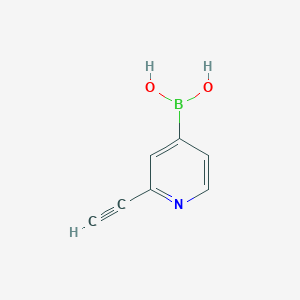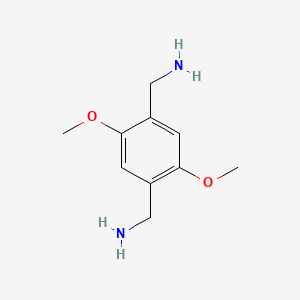
(2,5-Dimethoxy-1,4-phenylene)dimethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,5-Dimethoxy-1,4-phenylene)dimethanamine is an organic compound with the molecular formula C10H16N2O2. It is also known by its CAS number 2745-67-7. This compound is characterized by the presence of two methoxy groups attached to a benzene ring, along with two methanamine groups at the 1 and 4 positions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dimethoxy-1,4-phenylene)dimethanamine typically involves the reaction of 2,5-dimethoxybenzaldehyde with a suitable amine source under reductive amination conditions. One common method involves the use of sodium triacetoxyborohydride as the reducing agent in the presence of acetic acid .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions
(2,5-Dimethoxy-1,4-phenylene)dimethanamine can undergo several types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form quinones.
Reduction: The nitro groups can be reduced to amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
(2,5-Dimethoxy-1,4-phenylene)dimethanamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (2,5-Dimethoxy-1,4-phenylene)dimethanamine involves its interaction with various molecular targets. The methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, while the amine groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Dimethoxyphenethylamine: A related compound with similar structural features but different functional groups.
2,5-Dimethoxy-4-methylamphetamine: Another related compound with additional methyl groups.
2,5-Dimethoxybenzaldehyde: A precursor in the synthesis of (2,5-Dimethoxy-1,4-phenylene)dimethanamine.
Uniqueness
This compound is unique due to the presence of both methoxy and methanamine groups on the benzene ring, which imparts distinct chemical and biological properties compared to its analogs .
Eigenschaften
Molekularformel |
C10H16N2O2 |
|---|---|
Molekulargewicht |
196.25 g/mol |
IUPAC-Name |
[4-(aminomethyl)-2,5-dimethoxyphenyl]methanamine |
InChI |
InChI=1S/C10H16N2O2/c1-13-9-3-8(6-12)10(14-2)4-7(9)5-11/h3-4H,5-6,11-12H2,1-2H3 |
InChI-Schlüssel |
YUEMUKARMAVPRY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1CN)OC)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


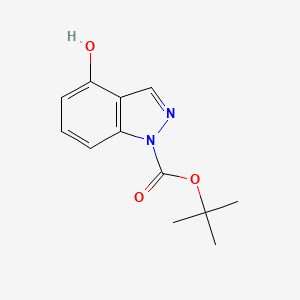
![propyl 4-[(2S)-2-hydroxy-1-oxobutan-2-yl]-6-methoxy-5-(phenylmethoxymethyl)pyridine-2-carboxylate](/img/structure/B13117289.png)
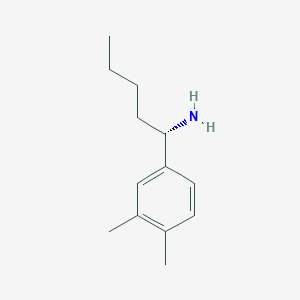
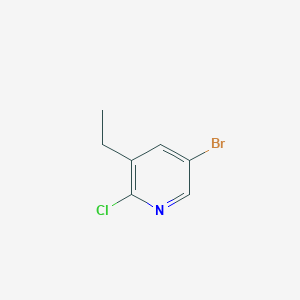
![Imidazo[1,5-A]pyrazine-8(7H)-thione](/img/structure/B13117327.png)
![2-(Difluoromethyl)oxazolo[4,5-b]pyridine-5-carboxylicacid](/img/structure/B13117335.png)
